molecular formula C56H81NO15 B1671199 Emamectin benzoate CAS No. 155569-91-8

Emamectin benzoate

Cat. No. B1671199
CAS RN: 155569-91-8
M. Wt: 1008.2 g/mol
InChI Key: GCKZANITAMOIAR-XWVCPFKXSA-N
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Description

MK-244, also known as Emamectin Benzoate, is a semi-synthetic derivative of Avermectin. It is widely recognized for its broad-spectrum insecticidal and acaricidal activity. This compound is primarily used as a nervous system toxicant in insects, where it binds to gamma-aminobutyric acid (GABA) receptors .

Scientific Research Applications

Emamectin Benzoate has a wide range of applications in scientific research:

Mechanism of Action

Emamectin Benzoate exerts its effects by binding to gamma-aminobutyric acid (GABA) receptors in insects. This binding disrupts nerve signals, leading to paralysis and death of the insect. The compound also induces reactive oxygen species (ROS)-mediated DNA damage and apoptosis .

Similar Compounds:

Uniqueness: this compound is unique due to its high potency and broad-spectrum activity against a wide range of insect pests. Its semi-synthetic nature allows for greater control over its chemical properties and efficacy .

Safety and Hazards

Emamectin benzoate is toxic if swallowed, causes skin irritation, serious eye damage, and is toxic if inhaled . It is suspected of damaging fertility or the unborn child, causes damage to organs, and is very toxic to aquatic life .

Future Directions

Research on Emamectin benzoate is ongoing. For example, a study evaluated the neurotoxic effects and mechanisms of this compound at different concentrations using zebrafish as a model . Another study investigated mechanisms associated with this compound resistance in the tomato borer Tuta absoluta .

Biochemical Analysis

Biochemical Properties

Emamectin benzoate acts on the neurotransmitter gamma-aminobutyric acid (GABA) system of insect neuronal synapses or neuromuscular synapses . This action allows a large amount of chloride ions to enter the nerve cells, causing loss of cell function and disrupting nerve conduction . It also interacts with glutamate-gated chloride channels .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the transmission of cells to the synapses by binding or blocking γ-aminobutyric acid receptors (GABA), resulting in neuromuscular paralysis of the organism . It also affects gene expression, as seen in Thrips hawaiiensis adults exposed to sublethal concentrations of this compound, which showed a significantly higher expression of the vitellogenin (Vg) and vitellogenin receptor (VgR) genes .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with GABA receptors and glutamate-gated chloride channels . By binding to these receptors, it disrupts nerve signals within arthropods, leading to paralysis and eventual death .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have significant effects over time. For instance, exposure to low concentrations of this compound may lead to a resurgence and secondary outbreak of Thrips hawaiiensis infestation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on zebrafish, this compound significantly inhibited the hatching rate, spontaneous movement, body length, and swim bladder development of zebrafish embryos, as well as significantly increased the malformation rate of zebrafish larvae .

Metabolic Pathways

This compound is involved in several metabolic pathways. It primarily acts on the γ-aminobutyric acid (GABA) system of insect neuronal synapses or neuromuscular synapses . This action allows a large amount of chloride ions to enter the nerve cells, disrupting nerve conduction .

Transport and Distribution

This compound is excreted via bile (2–17%), and only a very small amount is excreted in urine (~1%); the major and remaining portion is excreted in the faeces through efflux transportation into the intestinal tract .

Subcellular Localization

The exact subcellular localization of this compound is not clearly defined in the literature. Given its mechanism of action, it is likely that it localizes to neuronal synapses or neuromuscular synapses where it interacts with GABA receptors and glutamate-gated chloride channels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Emamectin Benzoate is synthesized through a semi-synthetic process starting from Avermectin. The process involves the selective oxidation of Avermectin to form Emamectin, followed by esterification with benzoic acid to produce this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces avermitilis to produce Avermectin. The Avermectin is then chemically modified through oxidation and esterification to yield this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

properties

{ "Design of the Synthesis Pathway": "The synthesis of Emamectin benzoate involves several steps including protection, alkylation, reduction, and esterification reactions.", "Starting Materials": [ "Avermectin B1a", "Benzoic acid", "N,N-Dimethylformamide", "Potassium carbonate", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Protection of avermectin B1a with di-tert-butyl dicarbonate in N,N-dimethylformamide", "Alkylation of the protected avermectin B1a with 4'-bromo-2'-fluorobenzyl bromide in the presence of potassium carbonate", "Reduction of the resulting intermediate with sodium borohydride in methanol", "Hydrolysis of the protecting groups with hydrochloric acid", "Esterification of the resulting intermediate with benzoic acid using sodium hydroxide as a catalyst", "Purification of the final product using ethyl acetate and water" ] }

CAS RN

155569-91-8

Molecular Formula

C56H81NO15

Molecular Weight

1008.2 g/mol

IUPAC Name

[(2S,3S,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]-methylazanium;benzoate

InChI

InChI=1S/C49H75NO13.C7H6O2/c1-12-26(2)44-29(5)18-19-48(63-44)24-35-21-34(62-48)17-16-28(4)43(27(3)14-13-15-33-25-56-46-42(51)30(6)20-36(47(52)59-35)49(33,46)53)60-40-23-38(55-11)45(32(8)58-40)61-39-22-37(54-10)41(50-9)31(7)57-39;8-7(9)6-4-2-1-3-5-6/h13-16,18-20,26-27,29,31-32,34-46,50-51,53H,12,17,21-25H2,1-11H3;1-5H,(H,8,9)/b14-13+,28-16+,33-15+;/t26-,27-,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41-,42+,43-,44+,45-,46+,48+,49+;/m0./s1

InChI Key

GCKZANITAMOIAR-XWVCPFKXSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)[NH2+]C)OC)OC)\C)C.C1=CC=C(C=C1)C(=O)[O-]

SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C.C1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)[NH2+]C)OC)OC)C)C.C1=CC=C(C=C1)C(=O)[O-]

Appearance

Solid powder

Color/Form

White to off-white powder
Off-white crystalline powde

density

1.20 at 23 °C /Emamectin benzoate/

melting_point

141-146 °C /Emamectin benzoate/

Other CAS RN

119791-41-2
155569-91-8

Pictograms

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

log Kow: 5.9 at pH 9;  water solubility: 0.1 mg/L at pH 9
In water, 0.024 g/L at 25 °C (pH 7) /Emamectin benzoate/

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

4''-epi-methylamino-4''-deoxyavermectin B1
4''-epiacetylamino-4''-deoxyavermectin B1
4''-epiacetylamino-4''-deoxyavermectin B1, (4''R)-isomer
avermectin B1, 4''-(acetylamino)-4''-deoxy-, (4''R)-
emamectin
GWN-1972
MK 243
MK-243

vapor_pressure

3.8X10-8 mm Hg at 21 °C /Emamectin benzoate/

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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